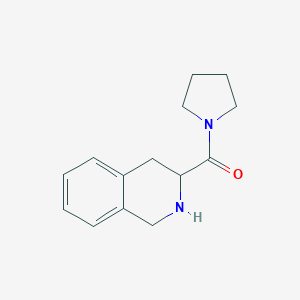
3-(Pyrrolidin-1-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Pyrrolidin-1-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline, also known as PTC-THIQ, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic properties. This molecule has been found to have a wide range of bioactivities, including anti-inflammatory, neuroprotective, and anti-cancer effects. In
作用机制
The mechanism of action of 3-(Pyrrolidin-1-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline is not fully understood, but studies have suggested that it may act through multiple pathways. 3-(Pyrrolidin-1-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline has been found to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation. It has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of immune responses and inflammation. Additionally, 3-(Pyrrolidin-1-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline has been found to activate the PI3K/Akt/mTOR pathway, which is involved in the regulation of cell growth and survival.
生化和生理效应
3-(Pyrrolidin-1-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. 3-(Pyrrolidin-1-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline has also been found to reduce oxidative stress and protect against neurotoxicity induced by oxidative stress. Additionally, 3-(Pyrrolidin-1-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline has been shown to inhibit the growth of cancer cells and induce apoptosis.
实验室实验的优点和局限性
One of the advantages of 3-(Pyrrolidin-1-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline is its broad range of bioactivities, which makes it a promising candidate for various therapeutic applications. Additionally, 3-(Pyrrolidin-1-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline has been shown to have good pharmacokinetic properties, with high bioavailability and low toxicity. However, one of the limitations of 3-(Pyrrolidin-1-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline is its relatively low solubility, which can make it difficult to work with in lab experiments. Additionally, more research is needed to fully understand the mechanism of action of 3-(Pyrrolidin-1-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline and its potential side effects.
未来方向
There are several future directions for the research on 3-(Pyrrolidin-1-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline. One area of interest is the potential use of 3-(Pyrrolidin-1-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, 3-(Pyrrolidin-1-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline has been shown to have anti-cancer effects, and more research is needed to explore its potential as a cancer therapy. Furthermore, the development of more efficient synthesis methods for 3-(Pyrrolidin-1-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline could help to facilitate its use in lab experiments and clinical trials.
In conclusion, 3-(Pyrrolidin-1-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline is a promising compound with a wide range of bioactivities and potential therapeutic applications. While more research is needed to fully understand its mechanism of action and potential side effects, the current literature suggests that 3-(Pyrrolidin-1-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline could be a valuable tool for the development of new therapies for various diseases.
合成方法
3-(Pyrrolidin-1-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline can be synthesized through a multi-step process involving the condensation of 1,2,3,4-tetrahydroisoquinoline with pyrrolidine-1-carboxylic acid, followed by a series of chemical reactions. The synthesis of 3-(Pyrrolidin-1-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline has been extensively studied, and various modifications have been made to improve the yield and purity of the compound.
科学研究应用
3-(Pyrrolidin-1-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline has been investigated for its potential use in various therapeutic applications. Studies have shown that 3-(Pyrrolidin-1-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline has anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. It has also been found to have neuroprotective properties, with the ability to protect against neurotoxicity induced by oxidative stress. Additionally, 3-(Pyrrolidin-1-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline has been shown to have anti-cancer effects, with the ability to inhibit the growth of cancer cells.
属性
CAS 编号 |
135709-66-9 |
|---|---|
产品名称 |
3-(Pyrrolidin-1-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline |
分子式 |
C14H18N2O |
分子量 |
230.31 g/mol |
IUPAC 名称 |
pyrrolidin-1-yl(1,2,3,4-tetrahydroisoquinolin-3-yl)methanone |
InChI |
InChI=1S/C14H18N2O/c17-14(16-7-3-4-8-16)13-9-11-5-1-2-6-12(11)10-15-13/h1-2,5-6,13,15H,3-4,7-10H2 |
InChI 键 |
QCVANXRMOVLNQK-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=O)C2CC3=CC=CC=C3CN2 |
规范 SMILES |
C1CCN(C1)C(=O)C2CC3=CC=CC=C3CN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



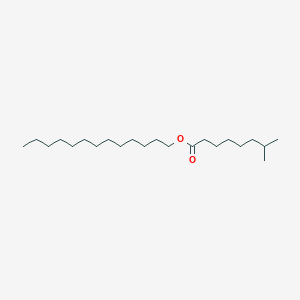
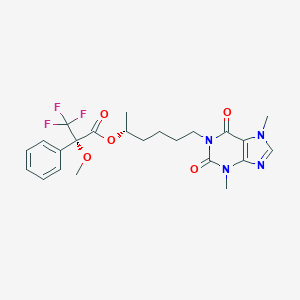
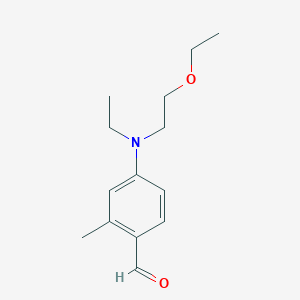
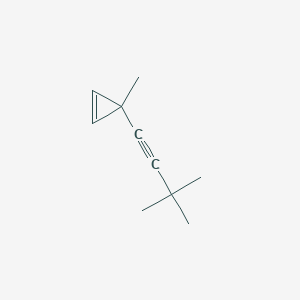
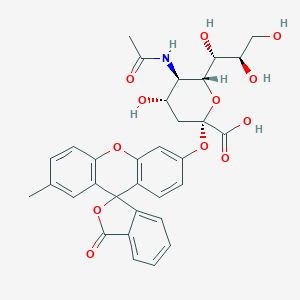
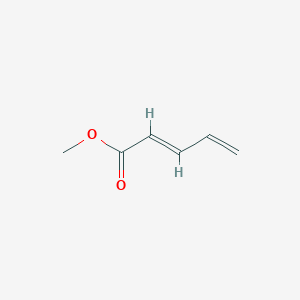

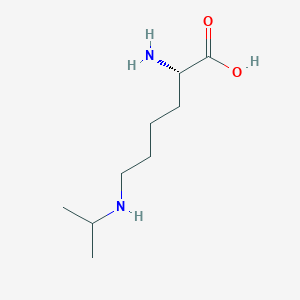
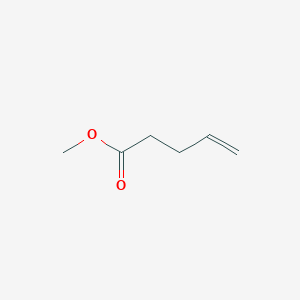
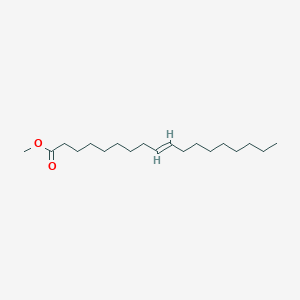


![[1,1-Biphenyl]-2,4-diol,3,3-diethyl-(9CI)](/img/structure/B153880.png)
